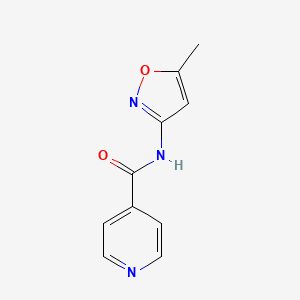

N-(5-methyl-3-isoxazolyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-methyl-3-isoxazolyl)isonicotinamide” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of N-(5-methyl-3-isoxazolyl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This was followed by treatment with hydrazine hydrate in ethanol to furnish a hydrazide . The hydrazide was then condensed with aromatic aldehydes in methanol to furnish a series of compounds . These compounds, when treated with chloramine-T, underwent oxidative cyclization to give the final product .Molecular Structure Analysis

The molecular structure of “N-(5-methyl-3-isoxazolyl)isonicotinamide” consists of a central carbon atom surrounded by hydrogen, nitrogen, and oxygen atoms . The exact 3D structure can be viewed using specific software or online databases .Physical And Chemical Properties Analysis

“N-(5-methyl-3-isoxazolyl)isonicotinamide” has a density of 1.2±0.1 g/cm3, a boiling point of 344.4±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.8±3.0 kJ/mol and a flash point of 162.1±22.3 °C .Applications De Recherche Scientifique

Coordination Chemistry and Crystal Structure

The compound’s structural elucidation reveals a dinuclear crystalline polymer: the silver complex of bidentate 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (Ag-SMX) in the presence of the secondary ligand pyrrolidine. Key findings include:

- Antibacterial Activity: The silver complex exhibits better inhibitory activities against gram-positive and gram-negative organisms compared to the free SMX ligand .

Pharmacological Applications

The compound’s inhibition properties have diverse pharmacological applications:

Nitrogen-Containing Heterocyclic Compounds

Given its oxazolyl moiety, this compound aligns with the synthesis of high nitrogen-containing heterocyclic compounds. Such compounds find applications in areas like propellants, explosives, pyrotechnics, and chemotherapy .

Antiviral Activity

While not directly studied for antiviral properties, related analogs (e.g., honokiol derivatives) have been explored. Consider investigating its potential antiviral entry activities .

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNGHZGLISBTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966887 |

Source

|

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide | |

CAS RN |

5246-84-4 |

Source

|

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5878624.png)

![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)

![3,3'-[5-(4-methoxyphenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5878648.png)

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)

![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)

![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)

![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)

![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)